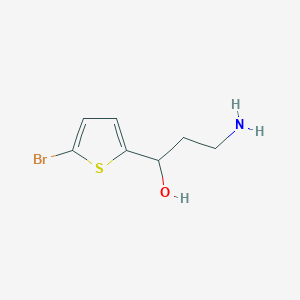
3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol is an organic compound with the molecular formula C7H10BrNOS and a molecular weight of 236.13 g/mol . This compound features a brominated thiophene ring attached to a propanol chain with an amino group. It is primarily used in research and development within the fields of chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol typically involves the bromination of thiophene followed by the introduction of the propanol chain and the amino group. One common method involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of Propanol Chain: The brominated thiophene is then reacted with an appropriate propanol derivative under basic conditions to form the desired propanol chain.
Introduction of Amino Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted thiophene derivatives .
Aplicaciones Científicas De Investigación
3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-[1-(5-Bromothiophen-2-yl)ethylamino]propan-1-ol: This compound has a similar structure but with an ethylamino group instead of an amino group.
2-Amino-3-(1H-indol-3-yl)propan-1-ol: This compound features an indole ring instead of a thiophene ring.
Uniqueness
3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol is unique due to its specific combination of functional groups and the presence of a brominated thiophene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C7H10BrNOS |
|---|---|
Peso molecular |
236.13 g/mol |
Nombre IUPAC |
3-amino-1-(5-bromothiophen-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H10BrNOS/c8-7-2-1-6(11-7)5(10)3-4-9/h1-2,5,10H,3-4,9H2 |
Clave InChI |
ROBAKLCWJGTPMG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1)Br)C(CCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


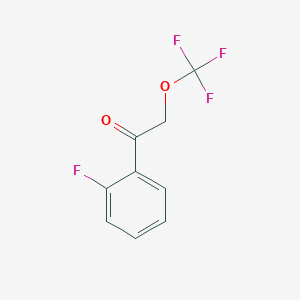

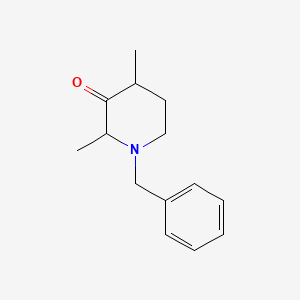
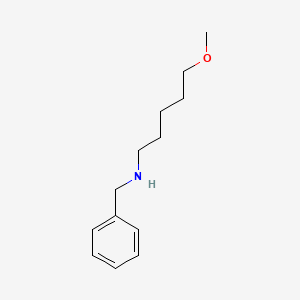
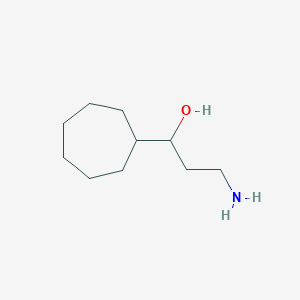
![2-Bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol](/img/structure/B13165101.png)

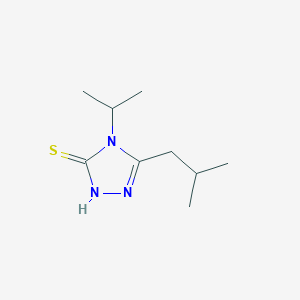

![1-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperazine](/img/structure/B13165125.png)

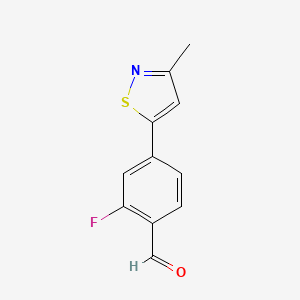
![1-[6-(2-Aminoethyl)-1,2,3,4-tetrahydroquinolin-1-yl]ethan-1-one](/img/structure/B13165159.png)

